molecular formula C8H8BrNO2 B184032 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one CAS No. 136117-46-9

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one

Cat. No.: B184032
CAS No.: 136117-46-9
M. Wt: 230.06 g/mol
InChI Key: STCIUNWNDZWJRK-UHFFFAOYSA-N
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Description

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one, also known as 5-ABMP, is a novel compound that has recently been studied for its potential applications in various scientific research areas. 5-ABMP is a heterocycle compound composed of a five-membered ring of carbon atoms and a bromine atom attached to the ring. This compound has been of interest due to its unique structure and properties, which may have a range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has a range of potential applications in scientific research. It is being studied for its potential as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been studied for its potential as an inhibitor of the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. Furthermore, this compound has been studied for its potential as a ligand for the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. This compound has also been studied for its potential as an antifungal agent, with some studies showing that it is able to inhibit the growth of certain fungal species.

Mechanism of Action

The exact mechanism of action of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one is still being studied. However, it is believed that the compound works by binding to the active sites of enzymes involved in fatty acid biosynthesis and aromatase, thereby inhibiting their activity. It is also believed that this compound binds to the PPARγ receptor, which leads to the activation of various downstream signalling pathways that regulate glucose and lipid metabolism. Furthermore, this compound has been reported to inhibit the growth of certain fungal species, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that the compound can inhibit the activity of enzymes involved in fatty acid biosynthesis and aromatase, which could potentially lead to the modulation of fatty acid and steroid hormone levels in the body. Furthermore, this compound has been reported to bind to the PPARγ receptor, which could potentially lead to the activation of various signalling pathways involved in glucose and lipid metabolism. Finally, this compound has been reported to have antifungal activity, which could potentially be used to treat fungal infections.

Advantages and Limitations for Lab Experiments

The use of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in lab experiments has several advantages and limitations. One advantage is that the compound can be synthesized relatively easily using readily available starting materials. Furthermore, the compound has a range of potential applications in scientific research, such as its potential as an inhibitor of enzymes involved in fatty acid biosynthesis and aromatase, its potential as a ligand for the PPARγ receptor, and its potential as an antifungal agent. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is unstable at high temperatures, which could limit its use in certain types of experiments. Furthermore, the exact mechanisms of action of this compound are still being studied, which could limit its use in certain applications.

Future Directions

The potential applications of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one in scientific research are still being explored. In the future, more research could be done to explore the compound’s potential as an inhibitor of enzymes involved in fatty acid biosynthesis and aromatase. Furthermore, additional research could be done to explore the compound’s potential as a ligand for the PPARγ receptor, as well as its potential as an antif

Synthesis Methods

The synthesis of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has been reported in several different methods. The most common method involves the reaction of 3-bromo-6-methylpyridine with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds in two steps, with the first step forming an intermediate acylation product, which then undergoes a second step of dehydration to form the final this compound product. Other methods of synthesis have also been reported, such as the reaction of 3-bromo-6-methylpyridine with acetic anhydride in the presence of an acid catalyst, or the reaction of 3-bromo-6-methylpyridine with an alkyl halide in the presence of a base.

Properties

IUPAC Name

5-acetyl-3-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIUNWNDZWJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568167
Record name 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-46-9
Record name 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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